2-(3-ethylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 2-(3-ethylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Brand Name: Vulcanchem
CAS No.: 946322-37-8
VCID: VC11909395
InChI: InChI=1S/C22H19FN2O3S/c1-2-16-6-5-7-19(14-16)25-22(26)24(15-17-10-12-18(23)13-11-17)20-8-3-4-9-21(20)29(25,27)28/h3-14H,2,15H2,1H3
SMILES: CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F
Molecular Formula: C22H19FN2O3S
Molecular Weight: 410.5 g/mol

2-(3-ethylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

CAS No.: 946322-37-8

Cat. No.: VC11909395

Molecular Formula: C22H19FN2O3S

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3-ethylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione - 946322-37-8

Specification

CAS No. 946322-37-8
Molecular Formula C22H19FN2O3S
Molecular Weight 410.5 g/mol
IUPAC Name 2-(3-ethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C22H19FN2O3S/c1-2-16-6-5-7-19(14-16)25-22(26)24(15-17-10-12-18(23)13-11-17)20-8-3-4-9-21(20)29(25,27)28/h3-14H,2,15H2,1H3
Standard InChI Key ZJGVVJQCYKKXED-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F
Canonical SMILES CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Classification

2-(3-Ethylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda⁶,2,4-benzothiadiazine-1,1,3-trione belongs to the benzothiadiazine class, distinguished by a sulfur- and nitrogen-containing heterocyclic core. Its molecular formula, C₂₂H₁₉FN₂O₃S, corresponds to a molar mass of 410.5 g/mol. The IUPAC name systematically describes its architecture: a benzothiadiazine ring substituted at position 2 with a 3-ethylphenyl group and at position 4 with a 4-fluorobenzyl moiety, with additional sulfonyl and ketone functionalities (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.946322-37-8
Molecular FormulaC₂₂H₁₉FN₂O₃S
Molecular Weight410.5 g/mol
SMILESCCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F
InChI KeyZJGVVJQCYKKXED-UHFFFAOYSA-N

Structural Analysis and Computational Insights

The compound’s planar benzothiadiazine core facilitates π-π stacking interactions, while the 3-ethylphenyl and 4-fluorobenzyl groups introduce steric and electronic modulation. Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, attributed to the polar sulfonyl group and electronegative fluorine atom. The fluorine atom’s inductive effects enhance metabolic stability, a feature leveraged in drug design to prolong bioavailability .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis involves a multi-step sequence starting from 2-aminobenzenesulfonamide. Key steps include:

  • Condensation: Reaction with 3-ethylbenzaldehyde under acidic conditions to form the Schiff base intermediate.

  • Cyclization: Treatment with thionyl chloride induces cyclization, yielding the benzothiadiazine core.

  • Alkylation: Introduction of the 4-fluorobenzyl group via nucleophilic substitution using 4-fluorobenzyl bromide.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) under nitrogen atmosphere.

  • Catalyst: Triethylamine (TEA) for alkylation step.

  • Temperature: Reflux at 40°C for 6 hours.

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Analytical validation includes:

  • HPLC: Purity >98% (C18 column, acetonitrile/water 70:30).

  • MS (ESI+): m/z 411.1 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H), 7.45–7.32 (m, 5H), 4.62 (s, 2H), 2.68 (q, J=7.6 Hz, 2H), 1.27 (t, J=7.6 Hz, 3H).

CompoundTargetActivity (IC₅₀)Selectivity Index
DiazoxideMitochondrial CII150 μM1.5 (Cancer/Normal)
7-Fluoro derivative TNBC Cells2.93 μM10.2
tert-Butyl derivative PDE48.7 μM>50

Research Gaps and Future Directions

  • Mechanistic Elucidation: The lack of correlation between CII inhibition and cytotoxicity in benzothiadiazines necessitates target deconvolution studies (e.g., CRISPR screening).

  • ADMET Profiling: Predictive pharmacokinetic modeling indicates moderate hepatic extraction (EH = 0.65), but experimental validation is required.

  • Structural Optimization: Introducing electron-withdrawing groups at position 7 could enhance potency, as seen in halogenated analogs .

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